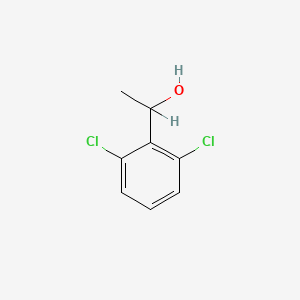

1-(2,6-Dichlorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSOJMQVQGKPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967565 | |

| Record name | 1-(2,6-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53066-19-6 | |

| Record name | 2,6-Dichloro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53066-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2,6-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dichlorophenyl)ethanol is a chlorinated aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other bioactive molecules. The presence of the dichlorinated phenyl ring significantly influences its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and safety information.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-Dichloro-alpha-methylbenzyl alcohol, 2,6-Dichlorophenyl methyl carbinol | [2] |

| CAS Number | 53066-19-6 | [1][3] |

| Molecular Formula | C₈H₈Cl₂O | [1][3] |

| Molecular Weight | 191.05 g/mol | [1][3] |

| Appearance | White to off-white solid | |

| Melting Point | 34-35 °C | |

| Boiling Point | 117-118 °C at 4 mmHg | [2] |

| Refractive Index | 1.567 | [2] |

| pKa (Predicted) | 13.30 ± 0.20 | |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, methanol, and DMSO.[4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following tables summarize the key mass spectrometry and predicted Nuclear Magnetic Resonance (NMR) data for this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |

| NIST Number | 342878 |

| Total Peaks | 116 |

| m/z Top Peak | 175 |

| m/z 2nd Highest | 177 |

| m/z 3rd Highest | 111 |

Source: PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-α (CH-OH) | 5.3 - 5.5 | Quartet | ~6.5 | 1H |

| H-β (CH₃) | 1.5 - 1.7 | Doublet | ~6.5 | 3H |

| H-Ar (Aromatic) | 7.1 - 7.4 | Multiplet | - | 3H |

| -OH | Variable | Singlet (broad) | - | 1H |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-α (CH-OH) | ~70 |

| C-β (CH₃) | ~25 |

| C-Ar (C1) | ~140 |

| C-Ar (C2, C6) | ~135 |

| C-Ar (C3, C5) | ~130 |

| C-Ar (C4) | ~128 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 2',6'-dichloroacetophenone, using a mild reducing agent such as sodium borohydride.

Reaction Scheme:

Materials:

-

2',6'-Dichloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dichloromethane (or Diethyl ether)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Ketone: In a round-bottom flask, dissolve 2',6'-dichloroacetophenone (1 equivalent) in methanol (10-15 mL per gram of ketone).

-

Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.[6][7][8]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Biological Activity

Currently, there is limited publicly available information specifically detailing the biological activity or signaling pathway involvement of this compound. However, dichlorophenyl-containing compounds are known to exhibit a wide range of biological activities. For instance, dichlorobenzyl alcohol is used as a mild antiseptic.[9] Further research is required to elucidate the specific pharmacological profile and potential therapeutic applications of this compound.

Conclusion

This technical guide has provided a summary of the key chemical properties of this compound. The presented data on its physicochemical properties, spectroscopic characteristics, and a detailed synthesis protocol serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While information on its biological activity is currently scarce, the structural motifs present in the molecule suggest that it may be a subject of future pharmacological investigations.

References

- 1. This compound | C8H8Cl2O | CID 103731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.p212121.com [store.p212121.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

Technical Guide: 1-(2,6-Dichlorophenyl)ethanol (CAS 53066-19-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(2,6-dichlorophenyl)ethanol, a halogenated aromatic alcohol. The information presented herein is intended to support research and development activities by providing key physicochemical data, spectroscopic information, a detailed synthesis protocol, and an exploration of its role as a chemical intermediate.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its core structure consists of a dichlorinated benzene ring attached to an ethanol backbone. The strategic placement of the two chlorine atoms ortho to the point of attachment significantly influences the molecule's steric and electronic properties. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53066-19-6 | [2][3][4] |

| Molecular Formula | C₈H₈Cl₂O | [2][4] |

| Molecular Weight | 191.05 g/mol | [5] |

| Melting Point | 34-35 °C | [1] |

| Boiling Point | 117-118 °C at 4 mmHg | [2][6] |

| Appearance | White to off-white solid | [1] |

| Refractive Index | 1.567 | [2][6] |

| InChI Key | VUSOJMQVQGKPNN-UHFFFAOYSA-N | [5] |

| SMILES | CC(C1=C(C=CC=C1Cl)Cl)O | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns. Key fragments are observed at m/z values of 177, 175, 116, and 111.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a prominent broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group.[7]

Synthesis and Experimental Protocols

This compound can be synthesized via the reduction of the corresponding ketone, 2',6'-dichloroacetophenone. A general and effective method for this transformation is the use of sodium borohydride in an alcoholic solvent.

Experimental Protocol: Synthesis via Ketone Reduction

Objective: To synthesize this compound from 2',6'-dichloroacetophenone.

Materials:

-

2',6'-dichloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',6'-dichloroacetophenone in methanol. Cool the solution to 0 °C using an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Below is a graphical representation of the synthesis workflow.

Biological Activity and Role in Drug Development

As of the latest available information, there are no specific studies detailing the biological activity or the direct mechanism of action of this compound itself. However, the 2,6-dichlorophenyl moiety is a common structural feature in a number of biologically active compounds. For instance, the non-steroidal anti-inflammatory drug (NSAID) Diclofenac contains this group.

The primary significance of this compound in the context of drug development appears to be its role as a chiral building block or intermediate in the synthesis of more complex molecules. A structurally related compound, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is a key intermediate in the synthesis of Crizotinib, a targeted therapy for certain types of non-small cell lung cancer.[8] This highlights the potential utility of this compound and its derivatives in the preparation of pharmacologically active agents.

Given the absence of direct biological activity data for the title compound, a signaling pathway diagram cannot be constructed at this time. Research into the biological effects of this specific molecule may reveal its potential pharmacological applications in the future.

Conclusion

This compound is a well-characterized compound with established physicochemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methodologies. While direct biological activity has not been reported, its structural similarity to key intermediates in the synthesis of high-value pharmaceuticals, such as kinase inhibitors, underscores its potential importance for medicinal chemists and drug development professionals. Further investigation into the biological profile of this compound is warranted to fully explore its therapeutic potential.

References

- 1. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. 53066-19-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C8H8Cl2O | CID 103731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. shop.bio-connect.nl [shop.bio-connect.nl]

- 7. reddit.com [reddit.com]

- 8. nbinno.com [nbinno.com]

1-(2,6-Dichlorophenyl)ethanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(2,6-dichlorophenyl)ethanol, a key intermediate in the development of various bioactive molecules.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O | [1][2][3][4] |

| Molecular Weight | 191.055 g/mol | [1] |

| 191.05 g/mol | [2][3] | |

| 191.06 g/mol | [4] | |

| CAS Number | 53066-19-6 | [2][3][4] |

| IUPAC Name | This compound | |

| Synonyms | 2,6-Dichloro-alpha-methylbenzyl alcohol, 2,6-Dichlorophenyl methyl carbinol | [4] |

Synthesis Protocol

The synthesis of this compound can be achieved through the reduction of its corresponding ketone, 2',6'-dichloroacetophenone. The following protocol is a representative method for this transformation.

Reaction: Reduction of 2',6'-dichloroacetophenone

Materials:

-

2',6'-dichloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2',6'-dichloroacetophenone (1 equivalent) in a mixture of dichloromethane and methanol (4:1 v/v) under a nitrogen atmosphere.

-

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess sodium borohydride.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Analysis

Purification:

The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Analysis:

-

Thin Layer Chromatography (TLC): Monitor the reaction and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the purified compound.

-

Mass Spectrometry (MS): Determine the molecular weight of the product.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

Spectroscopic Data of 1-(2,6-Dichlorophenyl)ethanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-(2,6-dichlorophenyl)ethanol, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈Cl₂O[1]

-

Molecular Weight: 191.05 g/mol [1]

-

CAS Number: 53066-19-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.1 | m | 3H | Ar-H |

| ~5.2 | q | 1H | CH -OH |

| ~2.5 | s | 1H | OH |

| ~1.5 | d | 3H | CH₃ |

Note: Predicted values based on typical chemical shifts for similar structures. The exact values can vary based on solvent and concentration.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Ar-C (quaternary) |

| ~132 | Ar-C -Cl |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~70 | C H-OH |

| ~25 | C H₃ |

Note: Predicted values based on typical chemical shifts for similar structures. The exact values can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1570 | Medium | C=C stretch (aromatic) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

| ~780 | Strong | C-Cl stretch |

Note: The IR spectrum for this compound was recorded on a Bruker Tensor 27 FT-IR instrument using an ATR-Neat technique.[1] The peak positions are representative values for the assigned functional groups.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry was used to determine the mass-to-charge ratio of the molecule and its fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 177 | High | [M-CH₃]⁺ (³⁷Cl isotope) |

| 175 | High | [M-CH₃]⁺ (³⁵Cl isotope) |

| 116 | Medium | [C₇H₅Cl]⁺ |

| 111 | Medium | [C₆H₃Cl]⁺ |

Note: The data was obtained from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the key spectroscopic experiments.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The solution is then filtered into a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H detection.[3] For ¹H NMR, a standard single-pulse experiment is typically used with a relaxation delay of 1-2 seconds between scans. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal-to-noise. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

ATR-FTIR Spectroscopy

A small amount of liquid or solid this compound is placed directly onto the diamond or zinc selenide crystal of the ATR accessory.[4] For a solid sample, a pressure arm is applied to ensure good contact between the sample and the crystal.[5] A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance over a typical range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[6][7] The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C8H8Cl2O | CID 103731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. omicsonline.org [omicsonline.org]

- 4. agilent.com [agilent.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

1H NMR spectrum of 1-(2,6-Dichlorophenyl)ethanol

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2,6-Dichlorophenyl)ethanol

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are utilizing NMR spectroscopy for structural elucidation and characterization of organic molecules.

Molecular Structure and Proton Environments

This compound possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The key proton signals originate from the methyl group (-CH₃), the methine proton (-CH), the hydroxyl group (-OH), and the aromatic protons on the dichlorinated phenyl ring. The symmetrical substitution of the phenyl ring simplifies the aromatic region of the spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~1.5 | Doublet (d) | ~6.5 | 3H |

| -OH | Variable (typically broad singlet) | Singlet (s) | N/A | 1H |

| -CH | ~5.3 | Quartet (q) | ~6.5 | 1H |

| Aromatic H (H-4) | ~7.2-7.4 | Triplet (t) | ~8.0 | 1H |

| Aromatic H (H-3, H-5) | ~7.1-7.3 | Doublet (d) | ~8.0 | 2H |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it may exchange with residual water in the solvent, leading to a broad signal or its disappearance.[2][3][4]

Spin-Spin Coupling Analysis

The splitting patterns observed in the spectrum are a result of spin-spin coupling between neighboring non-equivalent protons.[5][6][7][8] The n+1 rule is a useful first-order approximation for predicting these multiplicities.[6][7][8]

-

The methyl protons (-CH₃) are coupled to the adjacent methine proton (-CH), resulting in a doublet.

-

The methine proton (-CH) is coupled to the three protons of the methyl group, leading to a quartet.

-

The aromatic protons exhibit a coupling pattern characteristic of a symmetrically substituted benzene ring. The proton at position 4 is coupled to the two equivalent protons at positions 3 and 5, resulting in a triplet. The protons at positions 3 and 5 are each coupled to the proton at position 4, giving rise to a doublet.

The following diagram illustrates the key spin-spin coupling interactions in this compound.

Caption: Spin-spin coupling in this compound.

Experimental Protocol

The following is a general methodology for acquiring the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

4.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): 10-12 ppm

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to confirm the structure.

The following workflow diagram outlines the process from sample preparation to final spectral analysis.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides unambiguous information for its structural confirmation. The characteristic chemical shifts, integration values, and spin-spin coupling patterns of the methyl, methine, hydroxyl, and aromatic protons are all consistent with the proposed molecular structure. This guide provides the necessary data and protocols for researchers to effectively utilize ¹H NMR spectroscopy in the analysis of this and structurally related compounds.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. Spin-Spin Coupling [quimicaorganica.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Unraveling the Molecular Breakdown: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(2,6-Dichlorophenyl)ethanol

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1-(2,6-Dichlorophenyl)ethanol, a compound of interest to researchers and professionals in the fields of analytical chemistry, environmental science, and drug development. This document outlines the principal fragmentation pathways under electron ionization (EI) and provides a detailed, generalized experimental protocol for its analysis.

Core Analysis: Fragmentation Pattern

This compound has a molecular formula of C₈H₈Cl₂O and a molecular weight of approximately 191.05 g/mol .[1][2] Upon electron ionization, the molecule undergoes characteristic fragmentation, yielding a series of diagnostic ions. The most prominent peaks observed in its mass spectrum are at m/z 175, 177, 116, and 111.[1]

The fragmentation of this compound is primarily dictated by the lability of the bond between the first and second carbon of the ethanol side chain (alpha-cleavage) and the stability of the resulting benzylic cation. The presence of two chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments.

The key fragmentation pathways are proposed as follows:

-

Formation of the Dichlorobenzoyl Cation: The most significant fragmentation pathway involves the cleavage of the Cα-Cβ bond of the ethanol side chain, leading to the loss of a methyl radical (•CH₃). This results in the formation of a stable dichlorobenzoyl cation. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this cation appears as a characteristic isotopic cluster at m/z 175 and 177.

-

Further Fragmentation: The dichlorobenzoyl cation can undergo further fragmentation, although these pathways are likely to result in less abundant ions.

-

Other Fragmentations: The presence of peaks at m/z 116 and 111 suggests other fragmentation mechanisms are at play, potentially involving rearrangements and loss of chlorine atoms or other small neutral molecules from the primary fragment ions.

Quantitative Data Summary

While a complete, publicly available mass spectrum with relative intensities is not available, the prominent ions identified from GC-MS data are summarized below. The relative intensities are based on typical fragmentation patterns of similar compounds and should be considered qualitative.

| m/z | Proposed Fragment Ion | Isotopic Cluster | Relative Abundance (Estimated) |

| 177 | [C₇H₅³⁵Cl³⁷ClO]⁺ | M+2 of Dichlorobenzoyl cation | High |

| 175 | [C₇H₅³⁵Cl₂O]⁺ | M of Dichlorobenzoyl cation | High |

| 116 | [C₇H₅³⁵Cl]⁺ | Chlorobenzyl cation | Medium |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation | Medium |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a detailed, representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or dichloromethane.

-

Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

3. Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Process the acquired chromatograms and mass spectra using the instrument's data analysis software.

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Integrate the peak areas to perform quantitative analysis if required.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

References

Uncharted Territory: The Biological Activity of 1-(2,6-Dichlorophenyl)ethanol Remains Undefined in Scientific Literature

A comprehensive review of available scientific and technical literature reveals a significant gap in the understanding of the biological activity of the chemical compound 1-(2,6-Dichlorophenyl)ethanol. Despite its documented role as a precursor in the synthesis of pharmacologically active molecules, its intrinsic biological effects, predicted activities, and mechanisms of action have not been characterized.

Researchers, scientists, and drug development professionals seeking information on this compound will find that the compound is primarily referenced in the context of chemical synthesis. It serves as an intermediate in the production of more complex molecules, including potential therapeutic agents such as dopamine D1 positive allosteric modulators and kinase inhibitors. However, the available literature does not attribute any specific biological or pharmacological activity to this compound itself.

Databases such as PubChem provide detailed information on the chemical and physical properties of this compound, including its molecular formula (C8H8Cl2O), molecular weight, and structure.[1] Chemical suppliers also list it as a commercially available reagent for research and manufacturing purposes.

Despite a thorough search for in silico predictions of biological activity, such as those from PASS (Prediction of Activity Spectra for Substances) analysis, and for experimental data from in vitro or in vivo studies, no specific information was found. Consequently, there is no quantitative data (e.g., IC50, EC50 values), detailed experimental protocols, or established signaling pathways associated with this compound.

The absence of this critical information makes it impossible to construct an in-depth technical guide or whitepaper on the predicted biological activity of this compound as originally requested. The scientific community has yet to publish research focusing on the direct biological effects of this particular molecule. Therefore, any discussion of its activity would be purely speculative and lack the necessary evidence-based foundation required for a technical document aimed at a scientific audience.

Future research would be necessary to elucidate any potential biological activities of this compound. Such studies would involve computational modeling to predict potential targets, followed by a range of in vitro and in vivo assays to validate these predictions and characterize its pharmacological profile. Until such research is conducted and published, the biological landscape of this compound remains an uncharted area within the scientific domain.

References

The Strategic Utility of 1-(2,6-Dichlorophenyl)ethanol as a Chiral Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – December 29, 2025 – In the landscape of pharmaceutical development, the strategic use of chiral building blocks is paramount to the synthesis of stereochemically pure and efficacious drug molecules. Among these crucial intermediates, 1-(2,6-dichlorophenyl)ethanol has emerged as a significant synthon, offering a versatile scaffold for the construction of complex, biologically active compounds. This technical guide provides an in-depth analysis of its synthesis, resolution, and application, with a focus on its role in the development of novel therapeutics.

Core Properties and Synthesis

This compound is a chiral secondary alcohol characterized by the presence of a stereogenic center at the carbinol carbon. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 53066-19-6[1] |

| Molecular Formula | C₈H₈Cl₂O[1] |

| Molecular Weight | 191.05 g/mol [1] |

| Appearance | White powder |

| Boiling Point | 261.33°C at 760 mmHg |

| Density | 1.407 g/cm³ |

| Flash Point | 111.85°C |

The enantiomers of this compound are key to its utility in asymmetric synthesis. The primary methods for obtaining the enantiomerically pure forms are through the asymmetric reduction of its prochiral ketone precursor, 2',6'-dichloroacetophenone, and the enzymatic resolution of the racemic alcohol.

Asymmetric Synthesis: A Pathway to Enantiopurity

The asymmetric reduction of 2',6'-dichloroacetophenone is a highly effective method for directly obtaining the desired enantiomer of this compound. This transformation is typically achieved using chiral catalysts, such as those based on ruthenium complexes with chiral diamine ligands, or through biocatalysis with ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). While specific data for the 2',6'-dichloroacetophenone reduction is not widely published, analogous reductions of similar chloro-substituted acetophenones have demonstrated high yields and excellent enantioselectivities.

Table 1: Comparison of Asymmetric Reduction Methods for Chloro-substituted Acetophenones (Analogous Systems)

| Catalyst/Enzyme | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Ketoreductase (SsCR) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-alcohol | 88.2 | 99.9 | [2] |

| Ketoreductase (LK08) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-alcohol | >99 (conversion) | >99 | [3] |

| Candida parapsilosis | Various ketones | (S)- or (R)-alcohols | High | High | [2] |

Enzymatic Resolution: Separating Enantiomers with Precision

Kinetic resolution of racemic this compound using lipases is another powerful strategy to isolate the individual enantiomers. This method relies on the differential rate of acylation or hydrolysis of the two enantiomers by the enzyme. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used for this purpose. The resolution of a racemic mixture of a similar compound, 1-(2,6-dichloro-3-fluorophenyl)ethanol, has been achieved with high enantioselectivity using various commercial lipases.[]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)

A solution of racemic this compound and an acyl donor (e.g., vinyl acetate) in a suitable organic solvent (e.g., n-heptane or tert-butyl methyl ether) is prepared. The lipase (e.g., Novozym 435) is added, and the mixture is stirred at a controlled temperature. The reaction progress is monitored by chiral chromatography. Upon reaching approximately 50% conversion, the reaction is stopped, and the remaining unreacted alcohol (one enantiomer) and the newly formed ester (the other enantiomer) are separated. The ester can then be hydrolyzed to afford the other enantiomer of the alcohol.

Application as a Chiral Building Block

The true value of this compound lies in its application as a chiral starting material for the synthesis of more complex molecules with significant biological activity.

Synthesis of Dopamine D1 Receptor Positive Allosteric Modulators (PAMs)

A prominent example of the utility of a derivative of this compound is in the synthesis of LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1][5] While the direct precursor in the published synthesis is 2-(2,6-dichlorophenyl)acetic acid, this acid can be readily obtained by the oxidation of this compound. The 2-(2,6-dichlorophenyl)acetyl moiety is crucial for the pharmacological activity of LY3154207.

Workflow for the Synthesis of a Dopamine D1 PAM Precursor

Caption: Synthetic pathway to LY3154207 precursor.

Dopamine D1 Receptor Signaling Pathway

Dopamine D1 receptor PAMs like LY3154207 enhance the receptor's response to dopamine. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, modulating neuronal excitability and synaptic plasticity.

Caption: Dopamine D1 receptor signaling pathway.

Conclusion

This compound stands as a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its utility is underscored by the development of potent modulators of critical biological targets. The ability to produce this intermediate in high enantiomeric purity through asymmetric synthesis or enzymatic resolution is key to its successful application. As drug development continues to demand increasingly sophisticated and stereochemically defined molecules, the importance of chiral synthons like this compound is set to grow.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis and use of the compounds described should only be undertaken by qualified professionals in a laboratory setting.

References

Potential applications of 1-(2,6-Dichlorophenyl)ethanol derivatives in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(2,6-dichlorophenyl)ethanol moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique structural and electronic properties, conferred by the sterically hindered and electron-withdrawing dichlorophenyl group, have enabled the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the potential applications of this compound derivatives, detailing their synthesis, biological activities, and mechanisms of action across different therapeutic areas, with a focus on neurodegenerative diseases and oncology.

Modulators of the Dopaminergic System for Neurodegenerative Disorders

A significant breakthrough in the application of this compound derivatives has been in the field of neuroscience, particularly in the modulation of the dopamine D1 receptor.

LY3154207: A Positive Allosteric Modulator of the Dopamine D1 Receptor

One of the most prominent examples is LY3154207 , a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1][2] PAMs offer a sophisticated approach to receptor modulation by binding to a site distinct from the endogenous ligand binding site, thereby enhancing the receptor's response to the natural agonist, in this case, dopamine. This mechanism can provide a more nuanced and potentially safer therapeutic effect compared to direct agonists.

LY3154207 has shown promise in preclinical studies and is being investigated for the treatment of Lewy body dementia.[2] Its development highlights the potential of the this compound scaffold in designing novel treatments for debilitating neurodegenerative diseases.

Quantitative Data for Dopamine D1 Receptor PAMs

| Compound | Target | Assay | EC50 (nM) | Reference |

| LY3154207 | Human Dopamine D1 Receptor | cAMP accumulation | 3.7 | [2] |

Experimental Protocol: cAMP Accumulation Assay for Dopamine D1 Receptor Activation

A common method to assess the activity of compounds targeting the D1 receptor is the measurement of cyclic AMP (cAMP) accumulation. The D1 receptor is a Gs-protein coupled receptor, and its activation leads to an increase in intracellular cAMP levels.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with the test compound (e.g., LY3154207) at various concentrations in the presence of a sub-maximal concentration of dopamine.

-

cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

-

Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of the compound that elicits 50% of the maximal response) are calculated using non-linear regression analysis.

Signaling Pathway: Dopamine D1 Receptor Modulation by a Positive Allosteric Modulator

Dopamine D1 Receptor Signaling Pathway Enhancement by a Positive Allosteric Modulator.

Applications in Oncology

The this compound scaffold has also demonstrated significant potential in the development of anticancer agents, both as a key synthetic intermediate and as a core component of bioactive molecules.

Key Intermediate for the Kinase Inhibitor Crizotinib

(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol serves as a crucial chiral intermediate in the synthesis of Crizotinib , a potent orally administered anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor.[3] Crizotinib is approved for the treatment of certain types of non-small cell lung cancer (NSCLC) that harbor specific genetic alterations in the ALK or ROS1 genes. The precise stereochemistry of this intermediate is vital for the final drug's efficacy.

Experimental Workflow: Synthesis of Crizotinib Intermediate

Simplified workflow for the synthesis of Crizotinib utilizing the key intermediate.

Indolinone Derivatives as Anticancer Agents

Derivatives of this compound have been incorporated into other scaffolds to generate novel anticancer compounds. For instance, a series of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives has been synthesized and evaluated for their in vitro cytotoxic activity against the SW620 colon cancer cell line.[4] Several compounds in this series demonstrated significant activity at low microgram per milliliter concentrations.

Quantitative Data for Anticancer Indolinone Derivatives

| Compound | Cell Line | Activity | Reference |

| 4c | SW620 (Colon Cancer) | Active at 2-15 µg/mL | [4] |

| 4f | SW620 (Colon Cancer) | Active at 2-15 µg/mL | [4] |

| 4j | SW620 (Colon Cancer) | Active at 2-15 µg/mL | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

-

Cell Seeding: Cancer cells (e.g., SW620) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Potential as Anti-inflammatory Agents

The 2,6-dichlorophenyl moiety is also present in the well-known nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. This suggests that derivatives of this compound could also possess anti-inflammatory properties. Research into 1-(2,6-dichlorophenyl)indolin-2-one has indicated its potential as an anti-inflammatory prodrug candidate.[1] Further exploration in this area could lead to the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential in diverse and critical areas of medicinal chemistry, including the treatment of neurodegenerative diseases and cancer. The steric and electronic properties imparted by the 2,6-dichlorophenyl group play a crucial role in defining the pharmacological activity of these compounds. Future research focused on the synthesis and biological evaluation of new analogs based on this scaffold is warranted and holds the promise of delivering next-generation medicines to address unmet medical needs. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further investigation and innovation in this exciting field of drug discovery.

References

- 1. PRE CLINICAL PHARMACOKINETICS OF 1-(2,6-DICHLOROPHENYL)INDOLIN-2-ONE , A PRODRUG CANDIDATE, WITH ANTI-INFLAMMATORY PROPERTIES | NIH [iadrp.nia.nih.gov]

- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Technical Guide: Solubility of 1-(2,6-Dichlorophenyl)ethanol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the solubility of 1-(2,6-Dichlorophenyl)ethanol. Due to the limited availability of public quantitative data, this document focuses on the requisite experimental protocols for determining solubility and presents a framework for data presentation.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various organic solvents is a critical parameter for process development, formulation, and purification. Understanding the solubility behavior allows for the optimization of reaction conditions, crystallization processes, and the selection of appropriate solvent systems for analytical and preparative chromatography.

This technical guide outlines the standard methodologies for determining the solubility of this compound in organic solvents and provides a template for the systematic presentation of such data.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O | [1][2] |

| Molecular Weight | 191.05 g/mol | [1][2] |

| CAS Number | 53066-19-6 | [2] |

| Appearance | Solid (typical) | [3] |

Solubility Data

A thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. This highlights a gap in the published characterization of this compound. To address this, the following section details the experimental protocols necessary to generate this critical data.

For research and development purposes, solubility is typically determined across a range of solvents with varying polarities and functional groups. The data should be presented in a clear and consistent format, as shown in the template below.

Table 1: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction, x) | Method of Analysis |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Isopropanol | 25 | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Heptane | 25 | Data to be determined | Data to be determined | Gravimetric/HPLC |

Experimental Protocols for Solubility Determination

The following protocols describe the Isothermal Saturation Method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (drying oven and desiccator).

4.2. Isothermal Saturation Method Workflow

Caption: Workflow for Isothermal Saturation Solubility Determination.

4.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

Allow the vials to stand at the set temperature for a short period to allow the excess solid to settle.

-

-

Sampling and Separation:

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any undissolved solid particles.

-

4.4. Methods of Analysis

4.4.1. Gravimetric Analysis

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Dry the remaining solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

4.4.2. HPLC Analysis

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Accurately dilute the filtered sample solution to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

Conclusion

References

An In-depth Technical Guide to the Stereochemistry of 1-(2,6-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1-(2,6-dichlorophenyl)ethanol, a chiral secondary alcohol of interest in pharmaceutical and agrochemical research. The document details the synthesis of the racemic compound, its resolution into individual enantiomers via enzymatic methods, and the analytical techniques used for stereochemical characterization. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers in the field.

Introduction

Chirality plays a pivotal role in the biological activity of molecules. For many pharmaceuticals and agrochemicals, only one enantiomer exhibits the desired therapeutic or pesticidal effect, while the other may be inactive or even toxic. This compound possesses a single stereocenter at the carbinol carbon, existing as a pair of enantiomers: (R)-1-(2,6-dichlorophenyl)ethanol and (S)-1-(2,6-dichlorophenyl)ethanol. The controlled synthesis and analysis of these enantiomers are crucial for the development of stereochemically pure active ingredients. This guide outlines the key aspects of the stereochemistry of this compound, from its preparation to the separation and characterization of its enantiomers.

Synthesis of Racemic this compound

The preparation of racemic this compound is typically achieved through the reduction of the corresponding ketone, 2',6'-dichloroacetophenone. A common and effective method involves the use of sodium borohydride in an alcoholic solvent.

Experimental Protocol: Reduction of 2',6'-Dichloroacetophenone

Materials:

-

2',6'-Dichloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 2',6'-dichloroacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture again in an ice bath and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the effervescence ceases and the pH is acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add dichloromethane to extract the product.

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Logical Workflow for Racemic Synthesis

An In-depth Technical Guide to the Mechanism of Action of 1-(2,6-Dichlorophenyl)ethanol Derivatives as Positive Allosteric Modulators of the Dopamine D1 Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 1-(2,6-Dichlorophenyl)ethanol have emerged as a promising class of compounds in the field of neuropharmacology. This guide focuses on the extensively studied derivative, LY3154207, a potent and subtype-selective positive allosteric modulator (PAM) of the human Dopamine D1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, LY3154207 fine-tunes the receptor's response to the endogenous ligand, dopamine, offering a distinct and potentially more physiological pharmacological profile.[1][3] This document will delve into the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this class of compounds, with a primary focus on LY3154207.

Mechanism of Action: Positive Allosteric Modulation of the Dopamine D1 Receptor

LY3154207 acts as a positive allosteric modulator of the Dopamine D1 receptor.[1][2] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, dopamine. By binding to this allosteric site, LY3154207 enhances the receptor's affinity for dopamine and/or increases the efficacy of dopamine-mediated signaling. This modulatory activity is characterized by a minimal direct agonist effect, meaning the compound has little to no activity in the absence of dopamine.[1][3] This property is highly desirable as it helps to avoid the bell-shaped dose-response curves and receptor desensitization often observed with orthosteric D1 agonists.[3]

Conformational studies have revealed that LY3154207 adopts an unusual boat conformation, which is believed to be crucial for its interaction with the D1 receptor.[1][2] A proposed binding pose with the human D1 receptor has been developed based on these conformational insights.[1]

Quantitative Data

The following table summarizes the in vitro pharmacological data for LY3154207, demonstrating its potency and selectivity as a D1 PAM.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| LY3154207 | cAMP Accumulation (Potentiator Mode) | HEK293 expressing human D1 receptor | EC50 | 3.7 nM | [3] |

| Emax | 84% (in the presence of an EC20 concentration of dopamine) | [3] | |||

| cAMP Accumulation (Agonist Mode) | HEK293 expressing human D1 receptor | EC50 | 12.8 nM | [3] | |

| Emax | 5% (in the absence of dopamine) | [3] | |||

| Allosteric Schild Plot | HEK293 expressing human D1 receptor | α-factor | 14.5 | [3] | |

| cAMP Accumulation (Selectivity) | HEK293 expressing human D5 receptor | EC50 | > 10,000 nM | [3] |

Experimental Protocols

cAMP Accumulation Assay

This assay is fundamental for characterizing the activity of D1 receptor modulators, as the D1 receptor is a Gs-coupled GPCR that signals through the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

Objective: To determine the potency and efficacy of this compound derivatives as positive allosteric modulators and direct agonists of the Dopamine D1 receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Dopamine D1 receptor are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Preparation: Test compounds, such as LY3154207, are serially diluted to a range of concentrations. A fixed, sub-maximal (EC20) concentration of dopamine is prepared for the potentiator mode assay.

-

Assay Procedure:

-

Potentiator Mode: Cells are pre-incubated with the test compound at various concentrations, followed by the addition of an EC20 concentration of dopamine.

-

Agonist Mode: Cells are incubated with the test compound at various concentrations in the absence of dopamine.

-

-

Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Data Analysis: The data are normalized to the response of a maximal concentration of a full agonist. Dose-response curves are generated using non-linear regression to determine EC50 and Emax values. For PAM activity, an allosteric Schild plot analysis can be performed to determine the α-factor, which represents the fold-shift in the agonist's potency.[3]

Visualizations

Signaling Pathway of Dopamine D1 Receptor Modulation

Caption: Dopamine D1 receptor signaling pathway modulated by a Positive Allosteric Modulator (PAM).

Experimental Workflow for cAMP Assay

Caption: Experimental workflow for determining the activity of D1 PAMs using a cAMP assay.

Conclusion

The this compound derivative LY3154207 represents a significant advancement in the modulation of the dopaminergic system. Its mechanism as a potent and selective positive allosteric modulator of the Dopamine D1 receptor offers a promising therapeutic strategy for conditions where enhancing D1 receptor signaling is beneficial, such as in Lewy body dementia, for which it is in phase 2 clinical studies.[1] The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for the further development of this class of compounds. The unique pharmacological profile of D1 PAMs, characterized by the avoidance of overstimulation and receptor desensitization, highlights their potential for superior clinical outcomes compared to traditional orthosteric agonists.

References

- 1. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(2,6-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2,6-Dichlorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise stereochemical control during its synthesis is critical, as the biological activity and safety profile of the final drug substance are often enantiomer-dependent. This document provides detailed application notes and experimental protocols for three highly effective methods for the asymmetric synthesis of (S)-1-(2,6-dichlorophenyl)ethanol from its corresponding prochiral ketone, 2',6'-dichloroacetophenone. The methodologies covered are:

-

Corey-Bakshi-Shibata (CBS) Catalyzed Asymmetric Reduction: A robust and widely used chemical method employing a chiral oxazaborolidine catalyst.

-

Noyori-type Asymmetric Transfer Hydrogenation (ATH): A highly efficient catalytic system utilizing a chiral ruthenium complex as the catalyst and a simple hydrogen source.

-

Biocatalytic Asymmetric Reduction: An environmentally benign approach leveraging the high stereoselectivity of ketoreductase enzymes, often found in microorganisms such as Lactobacillus kefiri.

These notes are intended to guide researchers in selecting and implementing the most suitable method for their specific needs, considering factors such as scale, cost, desired enantiopurity, and environmental impact.

Data Presentation

The following tables summarize the quantitative data for each of the described asymmetric synthesis methods, allowing for a clear comparison of their performance.

Table 1: Corey-Bakshi-Shibata (CBS) Catalyzed Asymmetric Reduction of 2',6'-Dichloroacetophenone

| Catalyst Loading (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 10 | BH₃·THF | THF | -20 | 2 | >95 | >98 |

| 5 | BH₃·SMe₂ | Toluene | 0 | 4 | ~92 | >97 |

| 10 | Catecholborane | THF | -78 | 6 | >90 | >99 |

Table 2: Noyori-type Asymmetric Transfer Hydrogenation of 2',6'-Dichloroacetophenone

| Catalyst | Catalyst Loading (mol%) | Hydrogen Donor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| RuCl--INVALID-LINK-- | 1 | HCOOH/NEt₃ (5:2) | - | CH₂Cl₂ | 28 | 18 | >98 | >99 |

| [RuCl₂(p-cymene)]₂ + (S,S)-TsDPEN | 0.5 | i-PrOH | KOH | i-PrOH | 80 | 24 | ~97 | >98 |

| RuCl--INVALID-LINK-- | 1 | HCOOH/NEt₃ (5:2) | - | DMF | 30 | 16 | >96 | >99 |

Table 3: Biocatalytic Asymmetric Reduction of 2',6'-Dichloroacetophenone

| Biocatalyst | Co-substrate | Buffer | pH | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |

| Lactobacillus kefiri (whole cells) | Glucose | Phosphate | 7.0 | 30 | 24 | >99 | >99 |

| Recombinant KRED from L. kefiri | Isopropanol | Tris-HCl | 7.5 | 35 | 12 | >99 | >99 |

| Immobilized L. kefiri cells | Glucose | Acetate | 6.5 | 30 | 36 | >98 | >99 |

Experimental Protocols

Method 1: Corey-Bakshi-Shibata (CBS) Catalyzed Asymmetric Reduction

This protocol describes the enantioselective reduction of 2',6'-dichloroacetophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

-

2',6'-Dichloroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

-

Magnetic stirrer and stirring bar

-

Low-temperature bath

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2',6'-dichloroacetophenone (1.0 mmol).

-

Dissolve the ketone in anhydrous THF (5 mL).

-

Cool the solution to -20 °C using a suitable cooling bath.

-

To the cooled solution, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 mmol, 10 mol%) dropwise.

-

Stir the mixture for 10 minutes at -20 °C.

-

Slowly add borane-tetrahydrofuran complex (1 M in THF, 1.2 mmol) dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20 °C.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl (5 mL) and stir for 30 minutes.

-

Extract the product with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-(2,6-dichlorophenyl)ethanol.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Method 2: Noyori-type Asymmetric Transfer Hydrogenation (ATH)

This protocol details the asymmetric transfer hydrogenation of 2',6'-dichloroacetophenone using a pre-formed chiral ruthenium catalyst.

Materials:

-

2',6'-Dichloroacetophenone

-

RuCl--INVALID-LINK--

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stirring bar

Procedure:

-

In a round-bottom flask, prepare the hydrogen donor solution by slowly adding formic acid (2.0 mL) to triethylamine (2.0 mL) at 0 °C to form the 5:2 azeotrope.

-

To a separate reaction flask, add 2',6'-dichloroacetophenone (1.0 mmol) and the catalyst RuCl--INVALID-LINK-- (0.01 mmol, 1 mol%).

-